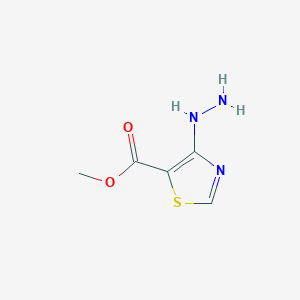
4-Hydrazinothiazole-5-carboxylic acid methyl ester
Cat. No. B8629026
M. Wt: 173.20 g/mol
InChI Key: DZIACYUTTOONRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07807690B2
Procedure details


An aqueous solution (10 ml) of sodium nitrite (7.32 g) was added dropwise to a concentrated hydrochloric acid solution (90 ml) of 4-aminothiazole-5-carboxylic acid methyl ester (15.3 g) at 0-10° C. The mixture was then stirred at 0° C. for 30 minutes. To this mixture there was added dropwise a concentrated hydrochloric acid solution (100 ml) containing tin(II) chloride (73.2 g) at 0-10° C., and the mixture was stirred at the same temperature for 2 hours. The mixture was filtered and the filtrate was carefully added to a suspension of potassium carbonate and Celite in ethyl acetate (3 l) while stirring, with regular addition of potassium carbonate to prevent solution acidity. After adding the filtered substance to this ethyl acetate suspension, it was rendered basic with a 5N aqueous sodium hydroxide solution. The mixture was allowed to stand, and then most of the supernatant (organic layer A) was separated off. The remaining suspension was filtered through Celite and the filtrate was separated into organic layer B and aqueous layer A. Ethyl acetate (500 ml) and anhydrous magnesium sulfate were added to the filtered substance, and the mixture was stirred and then filtered. Aqueous layer A was re-extracted with the resulting filtrate. Washing of the filtered substance and re-extraction of aqueous layer A were repeated 4 times in the same manner. Organic layer A and organic layer B were combined with the obtained organic layer, and the mixture was dried over anhydrous magnesium sulfate. The desiccant was filtered out and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate-methanol system) to obtain the target compound (11.6 g) as an off-white solid.





Name
Identifiers


|
REACTION_CXSMILES
|
[N:1]([O-])=O.[Na+].[CH3:5][O:6][C:7]([C:9]1[S:13][CH:12]=[N:11][C:10]=1[NH2:14])=[O:8].[Sn](Cl)Cl>Cl>[CH3:5][O:6][C:7]([C:9]1[S:13][CH:12]=[N:11][C:10]=1[NH:14][NH2:1])=[O:8] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
15.3 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=C(N=CS1)N
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
73.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[Sn](Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was then stirred at 0° C. for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at the same temperature for 2 hours
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the filtrate was carefully added to a suspension of potassium carbonate and Celite in ethyl acetate (3 l)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring, with regular addition of potassium carbonate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After adding the filtered substance to this ethyl acetate suspension, it
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
most of the supernatant (organic layer A) was separated off
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The remaining suspension was filtered through Celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was separated into organic layer B and aqueous layer A
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ethyl acetate (500 ml) and anhydrous magnesium sulfate were added to the filtered substance
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Aqueous layer A was re-extracted with the resulting filtrate
|
WASH
|
Type
|
WASH
|
|
Details
|
Washing of the filtered substance and re-extraction of aqueous layer A
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the mixture was dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The desiccant was filtered out
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate-methanol system)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1=C(N=CS1)NN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 69.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
